molecular formula C10H20ClN B2557323 (3R)-3-Methyl-2-azaspiro[4.5]decane;hydrochloride CAS No. 2418593-39-0

(3R)-3-Methyl-2-azaspiro[4.5]decane;hydrochloride

Cat. No. B2557323
M. Wt: 189.73
InChI Key: KCRGPQGBRAAJAJ-SBSPUUFOSA-N
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Description

(3R)-3-Methyl-2-azaspiro[4.5]decane;hydrochloride, also known as SR-9009, is a synthetic compound that has gained popularity in the scientific community due to its potential applications in various fields. This compound belongs to the class of Rev-Erb agonists and is known for its ability to regulate circadian rhythm and metabolism.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and crystal structure of a compound related to "(3R)-3-Methyl-2-azaspiro[4.5]decane;hydrochloride" have been studied, revealing that the cyclohexyl adopts a chair conformation, indicating chiral properties in the synthesized compounds (Wen, 2002).

Pharmacological Applications

  • Research on YM796, a structurally similar compound, has shown M1 agonistic activity and the potential to ameliorate cognitive impairment, with the (-)-S isomer being active in in vivo pharmacological studies. This highlights the potential therapeutic applications of related structures in treating cognitive impairments (Wanibuchi et al., 1994).

Chemical Synthesis Innovations

  • Innovative synthetic approaches have been developed for the construction of the azaspiro[4.5]decane ring system, a core structure in various compounds, utilizing intramolecular ene reactions. These methods provide efficient pathways to synthesize complex structures, which are crucial in medicinal chemistry and natural product synthesis (Matsumura et al., 2003).

Anticancer Activity

  • New derivatives of 1-thia-azaspiro[4.5]decane have been synthesized, with some compounds exhibiting moderate to high inhibition activities against various cancer cell lines. This demonstrates the potential of these structures in developing novel anticancer agents (Flefel et al., 2017).

Environmental and Material Science Applications

  • A calix[4]arene-based polymer, utilizing a derivative of a structurally related compound, has shown high efficiency in removing water-soluble carcinogenic azo dyes. This research provides a foundation for developing new materials for environmental cleanup and pollution control (Akceylan et al., 2009).

properties

IUPAC Name

(3R)-3-methyl-2-azaspiro[4.5]decane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c1-9-7-10(8-11-9)5-3-2-4-6-10;/h9,11H,2-8H2,1H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRGPQGBRAAJAJ-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCCCC2)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2(CCCCC2)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-Methyl-2-azaspiro[4.5]decane;hydrochloride

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